Cas no 2602-45-1 (1-benzyl-1,2,3,4-tetrahydroquinoxaline)

1-benzyl-1,2,3,4-tetrahydroquinoxaline 化学的及び物理的性質
名前と識別子
-
- Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)-
- 1-benzyl-1,2,3,4-tetrahydroquinoxaline
- 1‐BENZYL‐1,2,3,4‐TETRAHYDROQUINOXALINE
- 4-benzyl-2,3-dihydro-1H-quinoxaline
- 1-Benzyl-1,2,3,4-tetrahydro-chinoxalin
- 1-benzyl-1,2,3,4-tetrahydro-quinoxaline
- AG-E-80906
- AGN-PC-00VAM2
- CTK4F6950
- KB-217846
- N-Benzyltetrahydroquinoxaline
- SureCN6419724
- QDTKGICRPUUWCY-UHFFFAOYSA-N
- SCHEMBL6419724
- CS-0221923
- 2602-45-1
- DTXSID10585732
- EN300-100617
- 4-benzyl-2, 3-dihydro-1H-quinoxaline
-
- インチ: InChI=1S/C15H16N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-9,16H,10-12H2
- InChIKey: QDTKGICRPUUWCY-UHFFFAOYSA-N
- SMILES: C1(CN2C3C(=CC=CC=3)NCC2)C=CC=CC=1
計算された属性
- 精确分子量: 224.13148
- 同位素质量: 224.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- XLogP3: 3.3
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- Boiling Point: 395.6±41.0 °C at 760 mmHg
- フラッシュポイント: 184.1±18.6 °C
- PSA: 15.27
- じょうきあつ: 0.0±0.9 mmHg at 25°C
1-benzyl-1,2,3,4-tetrahydroquinoxaline Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-benzyl-1,2,3,4-tetrahydroquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B704345-50mg |
1-benzyl-1,2,3,4-tetrahydroquinoxaline |
2602-45-1 | 50mg |
$ 185.00 | 2022-06-06 | ||
TRC | B704345-10mg |
1-benzyl-1,2,3,4-tetrahydroquinoxaline |
2602-45-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B704345-100mg |
1-benzyl-1,2,3,4-tetrahydroquinoxaline |
2602-45-1 | 100mg |
$ 295.00 | 2022-06-06 | ||
1PlusChem | 1P006UJ7-50mg |
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)- |
2602-45-1 | 75% | 50mg |
$324.00 | 2025-02-21 | |
A2B Chem LLC | AD18707-50mg |
1-Benzyl-1,2,3,4-tetrahydroquinoxaline |
2602-45-1 | 75% | 50mg |
$411.00 | 2024-04-20 | |
A2B Chem LLC | AD18707-100mg |
1-Benzyl-1,2,3,4-tetrahydroquinoxaline |
2602-45-1 | 75% | 100mg |
$516.00 | 2024-04-20 | |
1PlusChem | 1P006UJ7-1g |
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)- |
2602-45-1 | 75% | 1g |
$1063.00 | 2025-02-21 | |
1PlusChem | 1P006UJ7-2.5g |
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)- |
2602-45-1 | 75% | 2.5g |
$1927.00 | 2023-12-18 | |
1PlusChem | 1P006UJ7-10g |
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)- |
2602-45-1 | 75% | 10g |
$4160.00 | 2023-12-18 | |
Enamine | EN300-100617-5g |
1-benzyl-1,2,3,4-tetrahydroquinoxaline |
2602-45-1 | 75% | 5g |
$2235.0 | 2023-10-28 |
1-benzyl-1,2,3,4-tetrahydroquinoxaline 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
1-benzyl-1,2,3,4-tetrahydroquinoxalineに関する追加情報
Exploring the Properties and Applications of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 2602-45-1)
1-Benzyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 2602-45-1) is a fascinating heterocyclic compound that has garnered significant attention in both academic and industrial research. This compound, often referred to as benzyltetrahydroquinoxaline, belongs to the quinoxaline family, which is known for its diverse biological activities and applications in material science. The unique structure of 1-benzyl-1,2,3,4-tetrahydroquinoxaline makes it a valuable intermediate in organic synthesis and a potential candidate for various functional materials.
The chemical structure of 1-benzyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core with a benzyl group attached to one of the nitrogen atoms. This structural feature imparts distinct electronic and steric properties, which are crucial for its reactivity and applications. Researchers have explored its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound's ability to act as a ligand in coordination chemistry further expands its utility in catalysis and material design.
One of the most intriguing aspects of 1-benzyl-1,2,3,4-tetrahydroquinoxaline is its potential role in drug discovery. The quinoxaline scaffold is a privileged structure in medicinal chemistry, often found in compounds with antimicrobial, antiviral, and anticancer properties. Recent studies have investigated the benzyltetrahydroquinoxaline derivative as a building block for novel therapeutic agents, particularly in the context of neurodegenerative diseases and metabolic disorders. Its compatibility with modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, enhances its appeal for high-throughput drug development.
In addition to its pharmaceutical applications, 1-benzyl-1,2,3,4-tetrahydroquinoxaline has found use in the field of organic electronics. The compound's conjugated system and electron-rich nature make it a promising candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers are actively exploring its derivatives for their optoelectronic properties, aiming to develop more efficient and sustainable energy solutions. This aligns with the growing global interest in green chemistry and renewable energy technologies.
The synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of quinoxaline derivatives followed by benzylation. Recent advancements in catalytic hydrogenation and asymmetric synthesis have improved the efficiency and selectivity of these processes. Environmental considerations have also led to the development of greener synthetic routes, such as using water as a solvent or employing recyclable catalysts. These innovations reflect the broader trend toward sustainable chemistry practices.
Market trends indicate a rising demand for benzyltetrahydroquinoxaline and its derivatives, driven by their versatility and expanding applications. The compound is commercially available from several specialty chemical suppliers, catering to the needs of research institutions and industrial laboratories. Its stability under standard storage conditions and compatibility with common organic solvents further enhance its practicality for various experimental setups.
For researchers and professionals interested in 1-benzyl-1,2,3,4-tetrahydroquinoxaline, understanding its spectroscopic properties is essential. The compound exhibits characteristic peaks in NMR and IR spectra, which aid in its identification and purity assessment. Mass spectrometry and X-ray crystallography have also been employed to elucidate its molecular structure and confirm the success of synthetic modifications. These analytical techniques are critical for quality control and mechanistic studies.
Looking ahead, the future of 1-benzyl-1,2,3,4-tetrahydroquinoxaline research appears promising. Ongoing investigations into its biological activities, material properties, and synthetic accessibility are likely to uncover new opportunities for innovation. Collaborative efforts between academia and industry will be key to translating these discoveries into practical applications. As the scientific community continues to explore the potential of this compound, it is expected to play an increasingly important role in advancing both chemistry and related disciplines.
In conclusion, 1-benzyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 2602-45-1) is a multifaceted compound with significant scientific and industrial relevance. Its unique structure, diverse applications, and compatibility with modern synthetic techniques make it a valuable asset in chemical research. Whether you are a synthetic chemist, materials scientist, or pharmaceutical researcher, understanding the properties and potential of benzyltetrahydroquinoxaline can open doors to new possibilities in your work.
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